molecular formula C4H8FN B1302173 (R)-3-Fluoropyrrolidine CAS No. 679431-51-7

(R)-3-Fluoropyrrolidine

Cat. No. B1302173
M. Wt: 89.11 g/mol
InChI Key: CDDGNGVFPQRJJM-SCSAIBSYSA-N
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Description

“®-3-Fluoropyrrolidine” is a fluorinated chiral pyrrolidine salt, with a fluorine substituent on the R configured chiral carbon centre . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

Ionic liquids based on “®-3-Fluoropyrrolidine” hydrochloride can be synthesized by alkylation to the secondary amine . The process is then followed by a quarterisation reaction of the amine with N-methyl bis (fluorosulfonyl)imide .


Molecular Structure Analysis

The molecular formula of “®-3-Fluoropyrrolidine” is C4H9ClFN . The molecular weight is 125.57 . The SMILES string representation is Cl.F[C@@H]1CCNC1 .


Chemical Reactions Analysis

“®-3-Fluoropyrrolidine” hydrochloride can be used as a substrate in the preparation of Imidazo [1,2-a]pyrazine derivatives as possible aurora kinase inhibitors . It can also be used in the synthesis of Pyrazolopyrimidine derivatives as possible PDE10A Inhibitors .


Physical And Chemical Properties Analysis

“®-3-Fluoropyrrolidine” is a solid at 20°C . It has a melting point of 179-186°C . The optical activity is [α]20/D -8.0°, c = 4 in methanol .

Scientific Research Applications

Medicinal Chemistry Applications

[(R)-3-Fluoropyrrolidine and its derivatives, specifically 4-fluoropyrrolidine derivatives, are prominently used in medicinal chemistry. One of the notable applications is in dipeptidyl peptidase IV (DPP-IV) inhibitors, which have significant therapeutic potential. The synthesis of these compounds involves double fluorination techniques, leading to high yield of enantiomerically pure compounds useful in medicinal applications (Singh & Umemoto, 2011).

Synthesis and Organic Chemistry

The compound plays a crucial role in the synthesis of small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines, achieved through a 1,3-dipolar cycloaddition. This synthesis method demonstrates the versatility of vinyl fluorides in cycloaddition reactions, making 3-fluoropyrrolidines accessible for various applications (McAlpine et al., 2015).

Ferroelectric Materials

A novel application of fluoropyrrolidine derivatives is in the field of molecular ferroelectrics. Research has shown that fluorine substitution in these compounds can significantly increase the Curie temperature (Tc), making them promising candidates for flexible and wearable electronic devices (Ai et al., 2019).

Quantum Structure-Activity Relationship Studies

In the field of drug discovery, 3D-QSAR studies on fluoropyrrolidine amides as DPP-IV inhibitors provide valuable insights. These studies help in understanding the interaction models between DPP-IV and inhibitors, guiding the design of new potent inhibitors (Zeng et al., 2007).

Safety And Hazards

“®-3-Fluoropyrrolidine” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3R)-3-fluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDGNGVFPQRJJM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90987336
Record name 3-Fluoropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90987336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Fluoropyrrolidine

CAS RN

679431-51-7
Record name 3-Fluoropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90987336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
CG Caldwell, P Chen, J He, ER Parmee… - Bioorganic & medicinal …, 2004 - Elsevier
Amides derived from fluorinated pyrrolidines and 4-substituted cyclohexylglycine analogues have been prepared and evaluated as inhibitors of dipeptidyl dipeptidase IV (DP-IV). …
Number of citations: 82 www.sciencedirect.com
W Yu, B Hu, B Zhong, J Hao, Z Lei, S Agrawal… - Bioorganic & Medicinal …, 2019 - Elsevier
A series of novel tetracyclic core-containing HCV NS5A inhibitors has been discovered. Incorporation of tetrahydropyran-substituted amino acid moiety improved their potency and …
Number of citations: 4 www.sciencedirect.com
JR Woods, H Mo, AA Bieberich… - Journal of medicinal …, 2011 - ACS Publications
The design, synthesis, and biological activity of fluorinated amino-derivatives of the sesquiterpene lactone, parthenolide, are described. A fluorinated aminoparthenolide analogue with …
Number of citations: 75 pubs.acs.org
T Yamagami, R Kobayashi, N Moriyama… - … Process Research & …, 2019 - ACS Publications
In this study, research and development for the synthetic process of a PDE10A inhibitor are described; in particular, an efficient regioselective construction of the quinoxaline unit, a cost-…
Number of citations: 7 pubs.acs.org
MV Patel, HM Peltier, MA Matulenko, JR Koenig… - Bioorganic & Medicinal …, 2022 - Elsevier
The voltage-gated sodium channel Na v 1.7 is an attractive target for the treatment of pain based on the high level of target validation with genetic evidence linking Na v 1.7 to pain in …
Number of citations: 3 www.sciencedirect.com
B Hulin, S Cabral, MG Lopaze… - Bioorganic & medicinal …, 2005 - Elsevier
Cyclohexylglycine amides of various fluorinated pyrrolidines and azetidines were prepared and tested for activity against dipeptidyl peptidase IV and in vivo in the KK mouse model of …
Number of citations: 54 www.sciencedirect.com
MJ Yang, SY Tang, YR Weng, F Zhou, Y Shi… - Inorganic …, 2022 - ACS Publications
… 1 mmol of S- or R-3-fluoropyrrolidine hydroiodide and 1 mmol of lead iodide were dissolved in 1 mL of DMF as precursors for preparing thin films. For (DFP) 2 PbI 4 , 2 mmol 3,3-…
Number of citations: 9 pubs.acs.org
S Ikeda, Y Kajita, M Miyamoto, K Matsumiya… - European Journal of …, 2022 - Elsevier
Cholesterol 24-hydroxylase (CH24H, CYP46A1) is a cytochrome P450 family enzyme that maintains the homeostasis of brain cholesterol. Soticlestat, a potent and selective CH24H …
Number of citations: 1 www.sciencedirect.com
Y Koizumi, Y Tanaka, T Matsumura, Y Kadoh… - Bioorganic & Medicinal …, 2019 - Elsevier
We have developed a new class of PDE10A inhibitor, a pyrazolo[1,5-a]pyrimidine derivative MT-3014 (1). A previous compound introduced was deprioritized due to concerns for E/Z-…
Number of citations: 11 www.sciencedirect.com
Y He, M Schild, U Grether, J Benz… - Journal of Medicinal …, 2022 - ACS Publications
Monoacylglycerol lipase (MAGL) is one of the key enzymes in the endocannabinoid system. Inhibition of MAGL has been proposed as an attractive approach for the treatment of various …
Number of citations: 4 pubs.acs.org

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